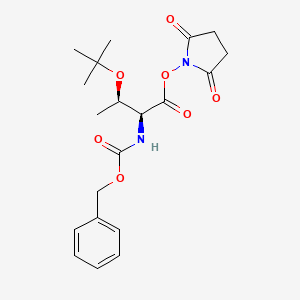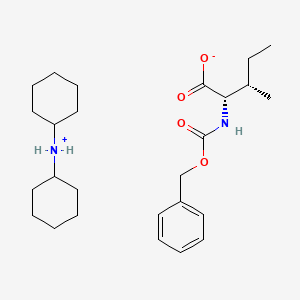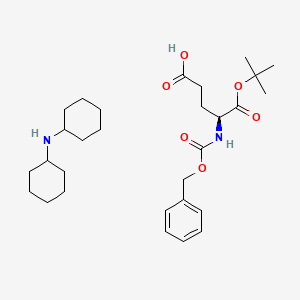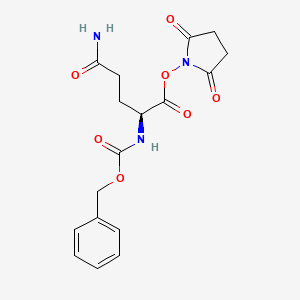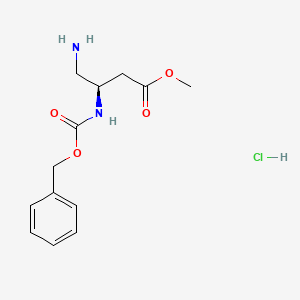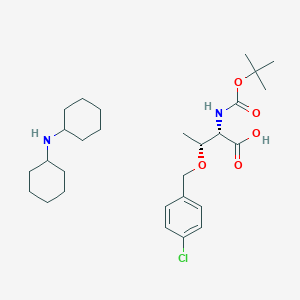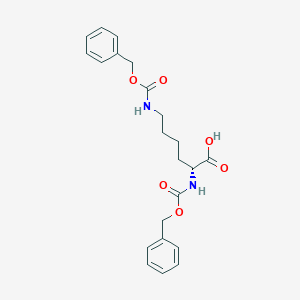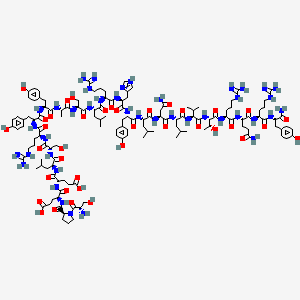
Peptide yy(13-36)(canine,mouse,porcine,rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Peptide YY (13-36) (canine, mouse, porcine, rat) is a C-terminal fragment that has been shown to suppress the noradrenaline release from sympathetic nerve endings . It mimics the effects of PYY and NPY at presynaptic (Y₂) receptors . The peptide was also able to compete with NPY for essentially all binding sites in rat brain .
Molecular Structure Analysis
The molecular weight of Peptide YY (13-36) (canine, mouse, porcine, rat) is 3014.4 . Its chemical formula is C₁₃₅H₂₀₉N₄₁O₃₈ . The sequence of the peptide is Ser-Pro-Glu-Glu-Leu-Ser-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH₂ .Physical And Chemical Properties Analysis
Peptide YY (13-36) (canine, mouse, porcine, rat) has a molecular weight of 3014.4 and a chemical formula of C₁₃₅H₂₀₉N₄₁O₃₈ . It is stored at temperatures below -15°C .Mechanism of Action
Peptide YY (13-36) (canine, mouse, porcine, rat) acts as a Y2 receptor subtype agonist . It suppresses the noradrenaline release from sympathetic nerve endings, thereby mimicking the effects of PYY and NPY at presynaptic (Y₂) receptors . It can also compete with NPY for essentially all binding sites in rat brain .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C135H209N41O38/c1-65(2)50-90(166-127(210)99(62-178)172-109(192)70(11)154-117(200)94(55-73-25-33-78(182)34-26-73)168-122(205)95(56-74-27-35-79(183)36-28-74)167-112(195)84(20-15-47-151-134(144)145)157-126(209)100(63-179)173-120(203)92(52-67(5)6)163-116(199)87(40-43-104(187)188)159-115(198)88(41-44-105(189)190)160-128(211)101-22-17-49-176(101)131(214)81(136)61-177)118(201)156-83(19-14-46-150-133(142)143)113(196)170-97(58-76-60-148-64-153-76)123(206)169-96(57-75-29-37-80(184)38-30-75)121(204)164-91(51-66(3)4)119(202)171-98(59-103(138)186)124(207)165-93(53-68(7)8)125(208)174-106(69(9)10)129(212)175-107(71(12)180)130(213)161-85(21-16-48-152-135(146)147)110(193)158-86(39-42-102(137)185)114(197)155-82(18-13-45-149-132(140)141)111(194)162-89(108(139)191)54-72-23-31-77(181)32-24-72/h23-38,60,64-71,81-101,106-107,177-184H,13-22,39-59,61-63,136H2,1-12H3,(H2,137,185)(H2,138,186)(H2,139,191)(H,148,153)(H,154,200)(H,155,197)(H,156,201)(H,157,209)(H,158,193)(H,159,198)(H,160,211)(H,161,213)(H,162,194)(H,163,199)(H,164,204)(H,165,207)(H,166,210)(H,167,195)(H,168,205)(H,169,206)(H,170,196)(H,171,202)(H,172,192)(H,173,203)(H,174,208)(H,175,212)(H,187,188)(H,189,190)(H4,140,141,149)(H4,142,143,150)(H4,144,145,151)(H4,146,147,152)/t70-,71+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBSDGOVGQNPKB-PRZASUQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H209N41O38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3014.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
